N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized, demonstrating potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This work underscores the versatility of such compounds in synthesizing diverse heterocycles with potential biological activity (Fadda et al., 2017).
Molecular Docking and Screening : A series of novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. This suggests potential for the development of antimicrobial and antioxidant agents, highlighting the therapeutic potential of structurally related compounds (Flefel et al., 2018).
Antimicrobial Evaluation : New thienopyrimidine derivatives have been synthesized and exhibited pronounced antimicrobial activity, indicating the usefulness of these heterocyclic frameworks in developing new antimicrobial agents. This suggests the compound could have applications in this area as well (Bhuiyan et al., 2006).
Chemical Properties and Synthesis Techniques
Advanced Synthesis Methods : Studies on the synthesis of 1,2,4-triazine derivatives have explored the ring transformations to pyridazine, offering insights into synthetic strategies that might be applicable to the compound , potentially aiding in the discovery of novel pharmaceuticals or materials (Kozhevnikov et al., 2005).
Structure-Activity Relationship (SAR) : The development of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives has shed light on the structural requirements for inhibiting thrombin and antagonizing fibrinogen receptors. These findings may guide future research on related compounds for their potential antiproliferative activity against cancer and other diseases (Ilić et al., 2011).
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-28-16-6-5-14(12-17(16)29-2)21-24-23-18-7-8-20(25-26(18)21)30-10-9-22-19(27)13-15-4-3-11-31-15/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCURRSQFGRXXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.